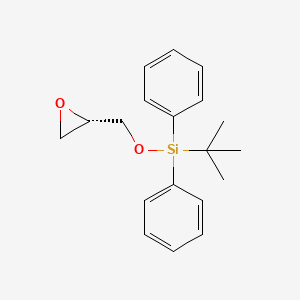

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane

Description

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral organosilicon compound featuring a tert-butyldiphenylsilyl (TBDPS) group and an epoxide (oxirane) moiety. Its molecular formula is C₁₉H₂₄O₂Si (MW: 312.48 g/mol), with a logP value of 2.96 and a polar surface area (PSA) of 21.76 Ų, indicating moderate lipophilicity . The compound is synthesized via stereoselective methods, such as the reaction of (S)-glycidol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole, achieving high yields (~88%) . Its (S)-configuration is critical for applications in asymmetric synthesis, particularly in constructing complex natural products .

Properties

Molecular Formula |

C19H24O2Si |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

tert-butyl-[[(2S)-oxiran-2-yl]methoxy]-diphenylsilane |

InChI |

InChI=1S/C19H24O2Si/c1-19(2,3)22(21-15-16-14-20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3/t16-/m0/s1 |

InChI Key |

OFXJIOVCMVBKRJ-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CO3 |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CO3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach involves the nucleophilic substitution reaction between (S)-glycidol and tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. This base neutralizes the hydrochloric acid generated during the reaction, facilitating the formation of the desired silane derivative.

$$

\text{(S)-glycidol} + \text{tert-butylchlorodiphenylsilane} \xrightarrow[\text{triethylamine}]{\text{solvent, RT}} \text{this compound} + \text{HCl}

$$

- The reaction typically occurs at room temperature or slightly elevated temperatures.

- Triethylamine acts as an acid scavenger.

- Solvents such as dichloromethane or tetrahydrofuran are commonly used.

- The epoxide ring of (S)-glycidol remains intact, preserving the stereochemistry.

Detailed Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting material | (S)-glycidol |

| Silane reagent | tert-butylchlorodiphenylsilane |

| Base | Triethylamine |

| Solvent | Dichloromethane or tetrahydrofuran |

| Temperature | 0 to 25 °C |

| Reaction time | 2 to 24 hours |

| Yield | Typically 70-90% depending on scale and purity |

| Purification | Column chromatography or recrystallization |

This method is scalable with optimization of reaction time and base equivalents to improve yield and purity. Industrial scale-up would require careful control of reaction parameters to avoid side reactions and maintain stereochemical integrity.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydroxyl group of (S)-glycidol on the silicon center of tert-butylchlorodiphenylsilane, displacing chloride ion. The triethylamine neutralizes the released hydrochloric acid, preventing protonation of the epoxide ring and ensuring retention of the chiral oxirane moiety.

The preservation of the (S)-configuration at the epoxide carbon is critical for the compound’s utility in stereoselective synthesis.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The reaction is highly dependent on the purity of (S)-glycidol and the silane reagent.

- Excess base can lead to side reactions such as epoxide ring opening.

- Temperature control is critical to maintain stereochemical integrity.

- Purification techniques such as silica gel chromatography effectively separate the product from by-products.

- The compound’s molecular weight is approximately 312.48 g/mol, and it is characterized by a unique combination of silane and epoxide functionalities.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

Substitution: Nucleophilic substitution reactions can occur at the silicon atom or the oxirane ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of diols or epoxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted silanes or alcohols.

Scientific Research Applications

(S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane is a chiral silane compound with a molecular formula of C₁₉H₂₄O₂Si and a molecular weight of approximately 312.5 g/mol. Its molecular structure includes a tert-butyl group, an epoxide (oxirane) moiety, and two phenyl groups attached to a silicon atom. The combination of chiral centers, silicon functionality, and a reactive epoxide group makes it valuable for applications requiring specific stereochemistry and reactivity profiles.

This compound Applications

this compound serves various applications across different fields:

- Organic Synthesis It is utilized as a reagent in organic synthesis. The presence of the oxirane ring provides reactive sites that can undergo various chemical transformations.

- Enzyme Studies Compounds containing epoxide functionalities often exhibit significant biological interactions, such as enzyme inhibition or activation, as epoxides are known to react with nucleophiles in biological systems. It is valuable in studying enzyme-catalyzed reactions.

- Drug Development and Biochemical Research Interaction studies are crucial for assessing the compound's utility in drug development and biochemical research. The epoxide group can react with nucleophiles such as amino acids and nucleotides, potentially leading to modifications in biological pathways.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Chiral silane with epoxide and diphenyl groups | High reactivity due to epoxide functionality |

| tert-butydimethylsilyl glycidol | Lacks diphenyl groups | More straightforward reactivity |

| tert-butylchlorodiphenylsilane | Precursor for silanes | Does not have functional groups present |

| (S)-1-(tert-butyldiphenylsilyloxy)-2-hydroxy-3-butene | Similar silane functionalities | Different structural framework |

Mechanism of Action

The mechanism of action of (S)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane involves the reactivity of the oxirane ring and the silicon atom The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: (R)-Enantiomer and Diastereomers

- (R)-tert-butyl(oxiran-2-ylmethoxy)diphenylsilane : The enantiomer exhibits identical physical properties (e.g., MW, logP) but opposite optical rotation ([α]D²⁰ = +2.5° for (R) vs. -2.5° for (S)) . Both enantiomers are used in stereoselective syntheses, but their biological interactions (e.g., enzyme binding) may differ significantly due to chirality.

- tert-butyl((R)-3-methyl-4-((S)-oxiran-2-yl)butoxy)diphenylsilane (13) : This diastereomer (C₂₃H₃₂O₂Si, MW: 368.6 g/mol) contains a branched alkyl chain and an epoxide. The additional methyl group increases steric hindrance, reducing reactivity in nucleophilic ring-opening reactions compared to the simpler (S)-compound .

Functional Group Modifications

Epoxide-Containing Analogues

Allyl Ether Analogues

- tert-butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane : Contains conjugated dienes, enabling Diels-Alder reactions. Higher synthetic yield (92%) compared to the (S)-epoxide compound, attributed to fewer steric constraints .

- (13C)-14 [4-(1-13C)Allyl-2-methoxy]-(tert-butyl)diphenylsilane : Isotopically labeled for metabolic studies. The allyl group offers distinct reactivity (e.g., radical additions) but lacks the epoxide’s electrophilic character .

Molecular and Physicochemical Properties

| Property | This compound | tert-butyl((R)-3-methyl-4-((S)-oxiran-2-yl)butoxy)diphenylsilane | tert-butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane |

|---|---|---|---|

| Molecular Weight (g/mol) | 312.48 | 368.6 | 336.5 |

| logP | 2.96 | 3.8 (estimated) | 3.5 |

| PSA (Ų) | 21.76 | 26.3 | 18.5 |

| Stability | Stable under anhydrous conditions; epoxide sensitive to acids/bases | Enhanced stability due to steric shielding | Prone to oxidation via conjugated dienes |

Research Findings and Trends

- Catalytic Efficiency : The (S)-compound’s synthesis employs CuI and Grignard reagents with high yields, whereas chlorine-containing analogues () require harsher conditions (Ag₂CO₃, Cp₂ZrCl₂) and show lower yields due to competing elimination pathways.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals.

- Adjust stoichiometry of Na₂B₄O₇ to maintain pH 8–9, preventing acid-catalyzed epoxide ring-opening .

Basic Question: How is the stereochemical purity of this compound verified experimentally?

Answer:

Stereochemical validation requires a combination of:

- ¹H NMR Analysis : Coupling constants (e.g., for epoxide protons) confirm the cis/trans configuration of the oxirane ring .

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparisons with standards validate the (S)-configuration .

- Optical Rotation : Measure and compare with literature values (e.g., to in chloroform) .

Advanced Question: How do competing reaction pathways (e.g., epoxide ring-opening) impact the synthesis of this compound, and how can they be mitigated?

Answer:

Epoxide ring-opening is a major side reaction, often catalyzed by residual acids or nucleophiles. Mitigation strategies include:

- Strict Anhydrous Conditions : Use molecular sieves (3Å) in THF to scavenge trace water .

- Buffered Reaction Media : Sodium borate buffers (pH 8–9) suppress acid formation during Oxone-mediated epoxidation .

- Quenching Protocols : Rapid addition of saturated NaHCO₃ post-reaction neutralizes acidic byproducts before purification .

Data Contradictions : Some studies report incomplete epoxidation at lower temperatures (0°C), while others achieve higher yields at 25°C. This discrepancy may arise from differences in substrate solubility or catalyst activation energy .

Advanced Question: What analytical methods are most effective for characterizing the stability of this compound under varying storage conditions?

Answer:

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C for silane derivatives) .

- Hygroscopicity Tests : Store samples at 40°C/75% relative humidity (RH) for 4 weeks and monitor via ¹H NMR for hydrolysis (e.g., disappearance of epoxide protons at δ 3.2–3.5 ppm) .

- Light Sensitivity : Expose to UV light (254 nm) and track degradation via HPLC-MS. Silane-oxirane derivatives often degrade via radical-mediated pathways, forming diphenylsilanol byproducts .

Advanced Question: How can computational modeling predict the reactivity of this compound in asymmetric catalysis or polymer applications?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states during epoxide ring-opening reactions. Key parameters include Gibbs free energy () and frontier molecular orbital (FMO) analysis .

- MD Simulations : Predict solubility parameters in polymer matrices (e.g., PEG or PDMS) using GROMACS with OPLS-AA force fields. Focus on silane-polymer interfacial interactions .

Contradictions : Some models underestimate steric effects of the tert-butyl group, leading to inaccuracies in predicting regioselectivity. Experimental validation via X-ray crystallography is recommended .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; silanes can cause severe eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., tributylstannane derivatives) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Question: How does the electronic nature of the diphenylsilane group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The diphenylsilane group acts as a σ-donor, stabilizing transition metals (e.g., Pd or Ni) in cross-coupling reactions. Key observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.